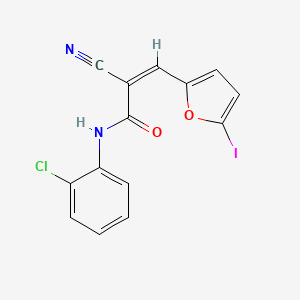![molecular formula C17H20N2O3S B4722001 4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4722001.png)
4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide
Descripción general
Descripción
4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide, also known as MSAPB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. MSAPB belongs to the class of compounds known as benzamides, which are known for their ability to modulate the activity of certain receptors in the body.
Mecanismo De Acción
The exact mechanism of action of 4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide is not fully understood, but it is believed to work by modulating the activity of certain receptors in the body. Specifically, 4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of dopamine levels in the brain. By binding to this receptor, 4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide may be able to modulate dopamine levels and improve symptoms of certain conditions.
Biochemical and Physiological Effects:
4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to increase dopamine levels in the brain, which may be beneficial for conditions such as Parkinson's disease. It has also been shown to have anti-inflammatory effects, which could be beneficial for conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, it has been shown to have a number of potential therapeutic properties, which makes it an interesting compound to study. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are a number of potential future directions for research on 4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide. One area of interest is its potential use as a treatment for Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, there may be potential for using 4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide in the treatment of other conditions that involve dopamine dysregulation, such as schizophrenia. Further research is needed to fully understand the potential therapeutic properties of 4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide and its mechanism of action.
Aplicaciones Científicas De Investigación
4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been studied for its potential therapeutic properties in a variety of scientific research studies. One area of research has focused on its ability to modulate the activity of certain receptors in the body, such as the dopamine D2 receptor. This has led to investigations into its potential use as a treatment for conditions such as schizophrenia and Parkinson's disease.
Propiedades
IUPAC Name |
4-(methanesulfonamido)-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-23(21,22)19-16-11-9-15(10-12-16)17(20)18-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12,19H,5,8,13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZPYOAADEROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4721920.png)
![methyl 3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4721922.png)
![N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4721931.png)

![7-chloro-8-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4721943.png)
![1-(3-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4721950.png)
![N-(3-methyl-2-pyridinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4721970.png)

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4721972.png)

![2-chloro-4-fluoro-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4721984.png)

![N-(1-ethyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4722008.png)
![2-(4-fluorophenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4722014.png)